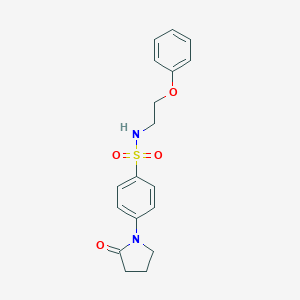
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been studied extensively for its potential in treating various diseases.
Mécanisme D'action
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various client proteins. By inhibiting HSP90, this compound destabilizes its client proteins, leading to their degradation and subsequent inhibition of their activity. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound has been shown to inhibit the activity of various client proteins involved in cell cycle regulation, leading to cell cycle arrest and subsequent inhibition of cell proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In inflammation research, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HSP90 inhibition. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential for off-target effects and toxicity at high doses.
Orientations Futures
There are several future directions for 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide research, including its potential in combination therapy with other anticancer agents, its potential in treating other diseases, and the development of more potent and selective HSP90 inhibitors. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential for off-target effects and toxicity.
Méthodes De Synthèse
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, this compound.
Applications De Recherche Scientifique
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cardiovascular research, this compound has been shown to inhibit the proliferation of smooth muscle cells, indicating its potential in preventing restenosis after angioplasty.
Propriétés
Formule moléculaire |
C18H20N2O4S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H20N2O4S/c21-18-7-4-13-20(18)15-8-10-17(11-9-15)25(22,23)19-12-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-14H2 |
Clé InChI |
DTGAWPFCSNMFGI-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)

![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)



![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

